molecular formula C9H11NO4 B044546 4-Amino-3,5-dimethoxybenzoic acid CAS No. 123039-72-5

4-Amino-3,5-dimethoxybenzoic acid

Cat. No. B044546
M. Wt: 197.19 g/mol
InChI Key: LVDQOCGPVJLBKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-3,5-dimethoxybenzoic acid involves complex organic reactions, starting from simple precursors. The synthesis pathway often includes steps like nitration, methoxylation, and amination. One example of a related synthesis is the preparation of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid from methyl 4-O-benzylorsellinate, showcasing the complexity and versatility of synthesizing substituted benzoic acids (Laak & Scharf, 1989).

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dimethoxybenzoic acid is characterized by its planarity and the specific orientation of its functional groups. Studies on similar compounds, such as 3,5-dimethoxybenzoic acid, reveal that these molecules tend to form planar structures and engage in hydrogen bonding, which could be indicative of the behavior of 4-Amino-3,5-dimethoxybenzoic acid in crystalline forms (Lynch et al., 1994).

Chemical Reactions and Properties

4-Amino-3,5-dimethoxybenzoic acid participates in a variety of chemical reactions, leveraging its amino and carboxylic acid functionalities. These reactions can include amide formation, esterification, and coupling reactions. The presence of electron-donating methoxy groups also influences its reactivity, potentially making the aromatic ring more susceptible to electrophilic substitution reactions.

Physical Properties Analysis

The physical properties of 4-Amino-3,5-dimethoxybenzoic acid, such as melting point, solubility, and crystal structure, are crucial for its handling and application in different domains. For instance, the crystal structure and hydrogen bonding patterns of related compounds provide insights into the solid-state properties of 4-Amino-3,5-dimethoxybenzoic acid, which can influence its solubility and melting point (Barich et al., 2004).

Scientific Research Applications

  • Management of Sickle Cell Disease : A study found that compounds related to 4-Amino-3,5-dimethoxybenzoic acid, such as 3,5-dimethoxy-4-hydroxybenzoic acid, demonstrate potential in managing sickle cell disease. These compounds help by inhibiting polymerization, providing analgesia, and reducing inflammation (Gamaniel et al., 2000).

  • Industrial Solubility Characteristics : The solubility of 3,5-dimethoxybenzoic acid, a related compound, is higher in ethanol than in n-butanol, due to intermolecular hydrogen bonds. Its solubility increases with temperature, which is beneficial for industrial production (Feng et al., 2021).

  • Synthesis of ATP-Competitive Inhibitors : Research shows the synthesis of new 4-anilinoquinazoline derivatives, indicating their potential as ATP-competitive inhibitors of protein kinase enzymes (Rocco et al., 2004).

  • Antibacterial Properties : A study focusing on 4-(Dimethyl Amino) Pyridine:3,5-Dinitrobenzoic Acid (DAPDB), a compound with structural similarities, shows extraordinary basicity and strong stability, useful for antibacterial applications (Beaula et al., 2018).

  • Antifungal Activity : 2,5-dimethoxybenzoic acid effectively reduces postharvest decay in strawberry fruits, especially when combined with Tween 20 (Lattanzio et al., 1996).

  • Electrochemical Energy Storage : 4-ABA-modified glassy carbon electrodes, which can be related to 4-Amino-3,5-dimethoxybenzoic acid, are used to fabricate polyoxometalates-consisting monolayer and multilayer films, offering potential in electrochemical energy storage and conversion (Liu et al., 2000).

  • Electrochemical Immunosenors : An electrochemical immunosensor based on Au nanoparticles-poly 4-aminobenzoic acid supported graphene effectively detects aflatoxin B1 in vegetable oil samples, showing good linear range, selectivity, and stability (Shi et al., 2020).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound .

properties

IUPAC Name

4-amino-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDQOCGPVJLBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496907
Record name 4-Amino-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dimethoxybenzoic acid

CAS RN

123039-72-5
Record name 4-Amino-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

258 g of copper(I) oxide and 1670 ml of sodium methylate solution (30% in methanol) were boiled at reflux (88°-93° C.) for 15 minutes while stirring and gassing with argon. At this temperature, there was added dropwise with simultaneous distillation a solution consisting of 531 g of 3,5-dibromo-4-aminobenzoic acid, 1670 ml of sodium methylate solution (30% in methanol) and 2700 ml of dimethylformamide (dried over molecular sieve). The solvent was subsequently further distilled. 2200 ml were distilled off in total. The resulting red suspension was stirred at 113°-114° C. for an additional 45 minutes. Thereafter, 1300 ml of dimethylformamide were distilled off in a water-jet vacuum. 7500 ml of 4N sodium hydroxide solution were added to the resulting red residue and the suspension was stirred at about 100° C. for 30 minutes. Thereby 800 ml were again distilled off. The hot suspension was suction filtered over an internal glass suction filter. The residue was suspended three times in 1800 ml of hot water and filtered off each time. The solution, cooled to 5° C., was adjusted to PH 5 with 2000 ml of acetic acid while stirring. The resulting brown suspension was suction filtered and the residue was washed with 1000 ml of ice-water. The residue was dried at 60° C. in a water-jet vacuum. The thus-obtained crude product was boiled up with 3200 ml of methanol. The brown suspension was suction filtered and the filtrate was evaporated to dryness. There were obtained 313 g (88%) of 4-amino-3,5-dimethoxybenzoic acid.
Quantity
1670 mL
Type
reactant
Reaction Step One
Quantity
531 g
Type
reactant
Reaction Step Two
Quantity
1670 mL
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four
Quantity
258 g
Type
catalyst
Reaction Step Five
Quantity
3200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Li, S Zhu, Q Jiang, C Hou, T Pang… - ACS Chemical …, 2021 - ACS Publications
As major active ingredients of the traditional Chinese medicine motherwort, stachydrine and leonurine were found to have protective effects against cerebral ischemia. However, their …
Number of citations: 6 pubs.acs.org
DI Remillard - 2018 - search.proquest.com
Factors that regulate chromatin structure collaborate with transcription factors to establish and maintain cellular expression programs in both normal physiology and disease. Small …
Number of citations: 2 search.proquest.com

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